(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
CAS No.: 423768-62-1
Cat. No.: VC2431815
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 423768-62-1 |
---|---|
Molecular Formula | C9H8N2OS |
Molecular Weight | 192.24 g/mol |
IUPAC Name | (4-phenylthiadiazol-5-yl)methanol |
Standard InChI | InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Standard InChI Key | CCCGCSZUTJHLFD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(SN=N2)CO |
Canonical SMILES | C1=CC=C(C=C1)C2=C(SN=N2)CO |
Introduction
Chemical Identity and Structure
(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol is an organic compound characterized by its distinctive heterocyclic structure. The molecule contains a five-membered 1,2,3-thiadiazole ring with a phenyl group at the 4-position and a hydroxymethyl group (-CH2OH) at the 5-position. This structural arrangement contributes to its versatility in chemical reactions and biological interactions.
Basic Identification
The compound is primarily identified through the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 423768-62-1 |
Molecular Formula | C9H8N2OS |
Molecular Weight | 192.24 g/mol |
IUPAC Name | (4-phenyl-1,2,3-thiadiazol-5-yl)methanol |
The CAS number serves as a unique identifier for this specific chemical compound in scientific literature and commercial databases, facilitating accurate information retrieval and regulatory compliance.
Structural Representation
The molecular structure can be represented through various chemical notation systems that encode its atomic arrangement and connectivity:
Notation System | Representation |
---|---|
Standard InChI | InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Standard InChIKey | CCCGCSZUTJHLFD-UHFFFAOYSA-N |
Canonical SMILES | OCc1snnc1c1ccccc1 |
These standardized notations enable precise digital representation of the compound's structure for computational analysis, database searching, and structure-activity relationship studies .
Physical and Chemical Properties
The physical and chemical properties of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol determine its behavior in various environments and its potential applications in chemical processes.
Physical Properties
The compound exhibits distinctive physical characteristics that influence its handling, storage, and application parameters:
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in source material |
Density | 1.33 g/cm³ |
Melting Point | 113°C |
Boiling Point | 392°C at 760 mmHg |
Flash Point | 190.9°C |
Vapor Pressure | 7.56E-07 mmHg at 25°C |
Refractive Index | 1.637 |
These physical properties are crucial for determining appropriate handling procedures, purification methods, and formulation strategies for research and industrial applications .
Chemical Properties and Reactivity
The chemical behavior of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol is influenced by its functional groups and heterocyclic structure. The thiadiazole ring contributes to its potential biological activity, while the hydroxymethyl group enhances its solubility in polar solvents and provides a handle for further chemical modifications. The phenyl substituent affects electronic properties and influences interactions with biological targets. The presence of nitrogen and sulfur atoms in the thiadiazole ring creates potential for coordination with metal ions and participation in hydrogen bonding networks .
The compound's reactivity is primarily determined by:
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The hydroxyl group, which can participate in esterification, oxidation, and substitution reactions
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The thiadiazole ring system, which exhibits aromatic character and can undergo electrophilic substitution reactions under specific conditions
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The phenyl group, which provides opportunities for further functionalization through established aromatic chemistry methodologies
Solubility Characteristics
For practical applications in research and synthesis, understanding the solubility profile of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol is essential:
Solvent Type | Solubility Behavior |
---|---|
DMSO | Soluble (commonly used for stock solution preparation) |
Polar Organic Solvents | Moderate to good solubility expected |
Water | Limited solubility expected due to the phenyl group |
The hydroxymethyl group enhances solubility in polar solvents compared to similar structures lacking this functionality. For preparation of stock solutions, approximately 5.2018 mL of solvent is required for every 1 mg of (4-phenyl-1,2,3-thiadiazol-5-yl)methanol to achieve a 1 mM concentration .
Applications and Research Value
(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol represents a valuable molecular entity with diverse potential applications across several scientific domains.
Pharmaceutical Research Applications
The compound's structural features make it particularly interesting for medicinal chemistry investigations:
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As a heterocyclic building block for drug discovery programs
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In structure-activity relationship studies exploring thiadiazole-based pharmacophores
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As an intermediate in the synthesis of more complex bioactive molecules
Thiadiazole-containing compounds frequently exhibit various biological activities including antimicrobial, antifungal, and anticancer properties, suggesting similar potential for (4-phenyl-1,2,3-thiadiazol-5-yl)methanol or its derivatives .
Chemical Research Applications
Beyond pharmaceutical applications, the compound serves several functions in basic chemical research:
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As a model compound for studying the chemistry of 1,2,3-thiadiazoles
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In the development of novel synthetic methodologies
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As a precursor for specialized materials with unique properties
The hydroxymethyl functionality provides a convenient handle for further derivatization, making the compound valuable as a versatile synthetic intermediate .
Research Methodology Considerations
When utilizing (4-phenyl-1,2,3-thiadiazol-5-yl)methanol in research settings, stock solution preparation requires careful consideration:
Desired Concentration | Solvent Volume Required per 1 mg |
---|---|
1 mM | 5.2018 mL |
5 mM | 1.0404 mL |
10 mM | 0.5202 mL |
Proper preparation and storage of solutions are critical for maintaining compound integrity and ensuring experimental reproducibility .
Supplier | Purity | Package Size | Price Range |
---|---|---|---|
Commercial Supplier 1 | 95% | 1g - 10g | €139.00 - €593.00 |
American Custom Chemicals | 95% | 1g | $703.14 |
American Custom Chemicals | 95% | 5g | $1,204.62 |
American Custom Chemicals | 95% | 10g | $1,836.51 |
TRC | Not specified | 100mg | $110.00 |
Alichem | Not specified | 5g | $1,538.25 |
This pricing information indicates the compound's positioning as a specialty research chemical with moderate to high value per unit mass, reflecting its specialized synthesis requirements and limited production volumes .
Market Trends and Forecast
While specific market analysis for (4-phenyl-1,2,3-thiadiazol-5-yl)methanol is limited in the search results, the broader market for heterocyclic building blocks in drug discovery and chemical research continues to expand. The compound is part of the growing segment of specialized heterocyclic intermediates that support innovation in pharmaceutical and materials science research. Market reports tracking this specific compound suggest organized monitoring of production capacity, value, and cost/profit metrics, indicating commercial interest beyond purely academic research applications .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Container | Sealed storage, away from moisture |
Other Considerations | Protect from strong oxidizing agents |
For prepared solutions, stability can be maximized by:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume